1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide
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Overview
Description
1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and functional properties
Preparation Methods
The synthesis of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide involves several steps. One common method includes the reaction of 2-fluoropyridine with piperidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide can be compared to other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its antimalarial and anticancer activities.
What sets this compound apart is its unique fluoropyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FN3O |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H14FN3O/c12-10-6-9(3-4-14-10)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16) |
InChI Key |
YGCOXOYVOCQZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)C(=O)N |
Origin of Product |
United States |
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